molecular formula C10H10ClNO2 B1623077 2-Chloro-N-phenylacetyl-acetamide CAS No. 4488-91-9

2-Chloro-N-phenylacetyl-acetamide

Cat. No.: B1623077
CAS No.: 4488-91-9
M. Wt: 211.64 g/mol
InChI Key: SLFPDCYXEHCGCK-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Advanced Chemical Research

2-Chloro-N-phenylacetamide serves as a crucial precursor and building block in the synthesis of diverse chemical entities, largely due to the reactivity of its α-chloro group. This group acts as an effective electrophile, readily participating in nucleophilic substitution reactions, which allows for the attachment of various functional groups and the construction of larger molecular scaffolds. nih.gov

Synthesis of Heterocyclic Compounds: A primary application of 2-Chloro-N-phenylacetamide is in the synthesis of heterocyclic compounds, which are central to medicinal chemistry. For instance, it is a key starting material for producing 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. In this process, 2-Chloro-N-phenylacetamide is reacted with 2-mercaptobenzimidazole (B194830) in the presence of a base like triethylamine (B128534) to yield the final products, which have been investigated for potential antidepressant activity. nih.gov Similarly, it is used to synthesize novel arylpiperazine derivatives, which are studied for their action on the central nervous system, by reacting it with the appropriate arylpiperazine. bioline.org.br

Formation of Amide and Chalcogenide Derivatives: The compound is also employed in the creation of more elaborate amide structures and organochalcogenides. It can be used to prepare amide podands, such as N,N′-(ethane-1,2-diyl)bis(2-(2-oxo-2-(phenylamino)ethoxy)benzamide), which are of interest for their complexing capabilities. chemicalbook.comsigmaaldrich.com In the field of organometallic chemistry, 2-Chloro-N-arylacetamides (including the phenyl derivative) are reacted with reagents like sodium hydrogen selenide (B1212193) to produce diorganyl selenide compounds. ekb.eg These synthetic routes highlight the role of 2-Chloro-N-phenylacetamide as a reliable alkylating agent for nitrogen, sulfur, and selenium nucleophiles.

A summary of representative synthetic applications is provided in the table below.

Reactant(s)Reagents/ConditionsProduct TypeResearch Area
2-Chloro-N-phenylacetamide, ArylpiperazineAcetonitrile (B52724), K₂CO₃, KI, Reflux2-[4-(Aryl substituted) piperazin-1-yl]-N-phenylacetamides bioline.org.brCNS Agents bioline.org.br
2-Chloro-N-phenylacetamide, 2-MercaptobenzimidazoleEthanol (B145695), Triethylamine2-((1H-benzimidazol-2-yl)thio)-N-phenylacetamide nih.govAntidepressant Agents nih.gov
2-Chloro-N-phenylacetamide, Sodium Hydrogen SelenideEthanol, Argon AtmosphereBis-(N-phenylacetamide) selenide ekb.egOrganochalcogenide Chemistry ekb.eg

Overview of Constituent Structural Motifs and Their Academic Relevance

The chemical utility of 2-Chloro-N-phenylacetamide is rooted in its two primary structural components: the N-phenylacetamide core and the α-chloroacetyl group.

The N-Phenylacetamide Motif: The N-phenylacetamide structure, also known as acetanilide, is a common feature in numerous pharmacologically active molecules and functional materials. ebi.ac.ukebi.ac.uk The amide linkage (-NH-C=O) is a fundamentally important functional group in biochemistry, forming the backbone of peptides and proteins. The planarity of the amide bond and its ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group) are critical to its function. nih.gov

In the solid state, molecules of 2-Chloro-N-phenylacetamide are linked into infinite chains by intermolecular N-H···O hydrogen bonds. nih.govresearchgate.net X-ray crystallography studies have provided precise data on its three-dimensional structure. nih.gov These studies reveal that the conformations of the N-H and C=O bonds are anti to one another, while the C-Cl and C=O bonds in the side chain are syn. nih.govresearchgate.net The amide group itself is not perfectly coplanar with the phenyl ring, exhibiting a dihedral angle of 16.0°. nih.gov

Interactive Crystallographic Data Table

The following data pertains to the monoclinic crystal structure of 2-Chloro-N-phenylacetamide. nih.gov

ParameterValue
Crystal System Monoclinic
V (Cell Volume) 828.3 ų
Z (Molecules per unit cell) 4
N-H···O Bond Distance 2.848 Å
Amide-Phenyl Dihedral Angle 16.0°

The α-Chloro Amide Moiety: The Cl-CH₂-C(=O)- portion of the molecule is the primary site of its synthetic reactivity. The presence of the electron-withdrawing carbonyl group enhances the electrophilicity of the adjacent carbon atom to which the chlorine is attached. This makes the chlorine atom an excellent leaving group in nucleophilic substitution (S_N2) reactions. nih.gov This inherent reactivity is exploited by synthetic chemists to introduce the -(C=O)-CH₂-N-phenyl fragment into a target molecule by displacing the chloride with a suitable nucleophile, such as an amine, thiol, or phenoxide. bioline.org.brnih.gov This motif is a classic example of an electrophilic building block, providing a reliable and straightforward method for forming new carbon-heteroatom bonds in advanced chemical synthesis. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-chloroacetyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-7-10(14)12-9(13)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFPDCYXEHCGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397348
Record name 2-Chloro-N-phenylacetyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4488-91-9
Record name 2-Chloro-N-phenylacetyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Strategies for Amide Bond Formation

The creation of the amide linkage in 2-Chloro-N-phenylacetyl-acetamide is central to its synthesis. This is typically accomplished by reacting an amine with a reactive carboxylic acid derivative, most commonly an acyl chloride.

Acylation of Amines with Chloroacetyl Chloride Derivatives

A prominent and widely utilized method for synthesizing N-substituted 2-chloroacetamides involves the acylation of primary or secondary amines with chloroacetyl chloride. ijpsr.infotandfonline.comresearchgate.net This reaction is a versatile and efficient way to introduce the chloroacetamide moiety onto a variety of amine-containing substrates.

The direct reaction of aniline (B41778) with chloroacetyl chloride provides a straightforward route to 2-chloro-N-phenylacetamide. chemicalbook.combioline.org.br This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride gas that is evolved. pearson.comsphinxsai.comresearchgate.net Various solvents can be employed, including glacial acetic acid, dichloromethane (B109758), and tetrahydrofuran (B95107) (THF). chemicalbook.combioline.org.brsphinxsai.com The use of a base, such as pyridine, triethylamine (B128534) (TEA), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is crucial for driving the reaction to completion by scavenging the HCl produced. pearson.comsphinxsai.comresearchgate.net In some instances, the reaction can be performed in an aqueous medium under Schotten-Baumann conditions. researchgate.net

A facile one-pot synthesis has been developed using DBU as a non-nucleophilic base in THF, affording high yields at room temperature. sphinxsai.com The reaction involves dissolving aniline in THF, adding DBU, and then slowly adding chloroacetyl chloride while maintaining a low temperature. sphinxsai.com After stirring for a few hours, the product is isolated by precipitation in cold water. sphinxsai.com Another approach involves reacting aniline with chloroacetyl chloride in the presence of potassium carbonate in acetone. ekb.eg

Reaction Conditions for the Synthesis of 2-Chloro-N-phenylacetamide from Aniline and Chloroacetyl Chloride

BaseSolventTemperatureReaction TimeYieldReference
TriethylamineDichloromethaneNot specifiedNot specifiedGood researchgate.net
DBUTHF0°C to Room Temp.3-6 h75-95% sphinxsai.com
Potassium CarbonateAcetoneNot specified10 min (stirring)Not specified ekb.eg
PyridineNot specifiedNot specifiedNot specifiedNot specified pearson.com
Sodium Hydroxide (B78521) (2N)DichloromethaneNot specifiedNot specifiedNot specified bioline.org.br

The acylation method can be extended to a wide array of substituted anilines and other amines to generate a diverse library of N-substituted 2-chloroacetamides. ijpsr.inforesearchgate.netresearchgate.netnih.gov The choice of solvent and base can be adapted based on the specific properties of the amine substrate. For example, N-aryl-2-chloroacetamides have been synthesized by reacting substituted anilines with chloroacetyl chloride in dichloromethane with triethylamine as a base. researchgate.net This approach has been successfully applied to prepare compounds with various substituents on the phenyl ring, including methyl, methoxy, chloro, bromo, fluoro, iodo, acetyl, hydroxy, and cyano groups. nih.gov

The reaction conditions are generally mild, often conducted at room temperature with stirring for several hours. ijpsr.info The progress of the reaction is typically monitored by thin-layer chromatography (TLC). ijpsr.info In some cases, particularly with less reactive amines, refluxing the reaction mixture may be necessary to achieve a good yield. bioline.org.br For instance, the synthesis of 2-[4-(aryl substituted) piperazin-1-yl]-N-phenylacetamides involves refluxing 2-chloro-N-phenylacetamide with the appropriate arylpiperazine in acetonitrile (B52724) in the presence of anhydrous potassium carbonate and a catalytic amount of potassium iodide. bioline.org.br

Examples of N-Substituted Chloroacetamides Synthesized from Substituted Amines

Substituted AmineProductYield (%)Melting Point (°C)Reference
o-Methoxy aniline2-chloro-N-(2-methoxyphenyl)acetamide59.6240-42 ijpsr.info
p-Methoxy aniline2-chloro-N-(4-methoxyphenyl)acetamideNot specifiedNot specified ijpsr.info
N-Methyl aniline2-chloro-N-methyl-N-phenylacetamide25.8066-68 ijpsr.info
2-Naphthalene amine2-chloro-N-(naphthalen-2-yl)acetamideNot specifiedNot specified ijpsr.info
p-AminoacetophenoneN-(4-acetylphenyl) chloroacetamideNot specifiedNot specified researchgate.net
m-Aminophenol2-chloro-N-(3-hydroxyphenyl)acetamideNot specifiedNot specified neliti.com
p-Aminophenol2-chloro-N-(4-hydroxyphenyl)acetamideNot specifiedNot specified neliti.com

Acylation with Phenylacetyl Chloride and Related Acyl Chlorides

An alternative strategy for constructing the core structure of this compound involves the use of phenylacetyl chloride or its derivatives as the acylating agent. This approach focuses on forming the amide bond with a pre-existing phenylacetyl moiety.

2-Phenylacetyl chloride is a key intermediate in this synthetic pathway and is typically prepared from 2-phenylacetic acid. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and oxalyl chloride. orgsyn.orgprepchem.commdma.ch

The reaction with thionyl chloride is often preferred due to its mild conditions and the formation of gaseous byproducts (SO₂ and HCl), which can be easily removed. The mechanism involves a nucleophilic substitution where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. When using phosphorus trichloride, the mixture is typically heated, and the resulting phenylacetyl chloride is then dissolved in a suitable solvent like dry benzene (B151609). orgsyn.orgprepchem.com Oxalyl chloride is another effective reagent, and the reaction can be performed with or without a solvent like benzene. mdma.ch

Reagents for the Preparation of 2-Phenylacetyl Chloride

ReagentConditionsYield (%)Reference
Thionyl chlorideMild conditionsNot specified
Phosphorus trichlorideHeated on a steam bath for one hour82-83 orgsyn.orgprepchem.com
Oxalyl chlorideRefluxed for about 2 hours74 mdma.ch

Once 2-phenylacetyl chloride is generated, it can be reacted with a chloroethylamine derivative to form the desired amide bond. The reaction is an amidation process where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the HCl formed and drive the reaction towards the product. Common solvents for this amidation include dichloromethane or tetrahydrofuran. The reaction is often performed at a controlled temperature, ranging from 0 to 25°C, to minimize potential side reactions. This method has been reported to provide good yields, typically in the range of 70-80% after purification.

Reaction of 2-Chloro-2-phenylacetyl Chloride with Amines

The reaction of an acyl chloride with an amine is a common and effective method for preparing amides. pearson.comlibretexts.org In the context of this compound, this would involve the reaction of 2-chloro-2-phenylacetyl chloride with aniline. This reaction is a nucleophilic acyl substitution, where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. pearson.comchemguide.co.uk This process typically proceeds through an addition-elimination mechanism. libretexts.orgchemguide.co.uk

The reaction between chloroacetyl chloride and various aromatic amines is a well-established method for producing N-substituted chloroacetamides. ijpsr.infonih.govresearchgate.net The reaction is often carried out at room temperature with stirring for several hours. ijpsr.info The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. chemguide.co.uk Subsequently, a chloride ion is eliminated, and a proton is removed from the nitrogen atom, often by another molecule of the amine acting as a base, to yield the final amide product and the amine hydrochloride. libretexts.orgchemguide.co.uk For example, reacting chloroacetyl chloride with aniline produces N-phenyl-2-chloroacetamide. ekb.eg

Palladium-Catalyzed Synthetic Approaches

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions for the formation of C–N bonds, which are crucial for the synthesis of anilines and their derivatives. nih.gov These methods have become versatile for preparing aromatic amines. nih.gov While direct palladium-catalyzed synthesis of this compound from simple precursors is not extensively detailed in the provided results, analogous palladium-catalyzed N-arylation reactions are common. nih.govnih.gov

For instance, palladium catalysts are used in the amination of aryl halides and sulfides with anilines to form diarylamines. nih.govnih.gov These reactions often employ a palladium source, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. beilstein-journals.org A specific example of a related synthesis involved reacting aniline with 2-chloro-N,N-dimethylacetamide in the presence of palladium acetate, 2,2'-bipyridine, pivalic acid, and boron trifluoride etherate in toluene (B28343) at 120°C, which yielded the desired product. chemicalbook.com Palladium-catalyzed methods offer an alternative route that can be useful for constructing complex molecules and may be applicable under specific conditions for the target compound's synthesis. beilstein-journals.orgresearchgate.net

Reaction Conditions and Optimization in Amide Synthesis

Optimizing reaction conditions is critical for maximizing product yield and purity while minimizing reaction time and waste. Key parameters include the choice of solvent, the use of bases and catalysts, and the control of temperature and reaction time.

Selection and Effects of Solvents

The choice of solvent can significantly influence the rate and outcome of amide synthesis. Solvents like dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used. researchgate.netresearchgate.net

In the acylation of anilines, a variety of solvents such as DMF, DMSO, acetonitrile, ethyl acetate, and chloroform (B151607) have been studied. researchgate.net For the reaction of aromatic amines with chloroacetyl chloride, THF has been identified as an effective solvent, with the combination of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base in THF providing high yields at room temperature. researchgate.netresearchgate.net The use of an organic solvent is often part of the procedure, even in water-phase reactions, to facilitate the reaction between the secondary amine and chloroacetyl chloride. google.com In some cases, the reaction can be carried out under solvent-free conditions, particularly with microwave irradiation. researchgate.net

Solvent Effects on Amide Synthesis

SolventTypical ConditionsObserved OutcomeReference
Tetrahydrofuran (THF)With DBU as base, at room temperatureHigh yields (75-95%) in 3-6 hours researchgate.netresearchgate.net
Dimethylformamide (DMF)With K2CO3 as base and TBAB as phase transfer catalystConsidered an efficient and convenient methodology researchgate.net
TolueneWith Pd(OAc)2 catalyst at 120°CYield of 81% for a related product chemicalbook.com
DichloromethaneWith triethylamine as baseCommonly used for preparing N-substituted chloroacetamides researchgate.net

Role of Bases and Catalysts in Reaction Efficiency

Bases are crucial in amide synthesis from acyl chlorides to neutralize the hydrogen chloride (HCl) byproduct. researchgate.net This prevents the protonation of the amine reactant, which would render it non-nucleophilic, and drives the reaction toward the products. researchgate.net Common bases include tertiary amines like triethylamine or stronger, non-nucleophilic bases like DBU. nih.govresearchgate.netresearchgate.net Sometimes, an excess of the reacting amine itself is used to act as the base. researchgate.net

In addition to bases, various catalysts can enhance reaction efficiency. Phase transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) can be effective, especially in biphasic systems, by facilitating the transfer of reactants between phases. researchgate.net The combination of a weak base like potassium carbonate (K₂CO₃) and a PTC has been shown to give high yields in N-acetylation reactions. Palladium complexes, as mentioned earlier, serve as catalysts in C-N cross-coupling reactions. nih.govnih.govbeilstein-journals.org Lewis acids have also been explored as catalysts in acylation reactions using acetonitrile as the acylating agent. nih.gov

Role of Bases and Catalysts

Reagent TypeExampleFunctionReference
Organic BaseDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Neutralizes HCl, significantly increases reaction rate and yield researchgate.net
Organic BaseTriethylamineNeutralizes HCl byproduct nih.govresearchgate.net
Inorganic BasePotassium Carbonate (K₂CO₃)Used as a weak base, often with a phase transfer catalyst
Phase Transfer CatalystTBAB (Tetrabutylammonium bromide)Facilitates reaction in biphasic systems, leading to high yields
Metal CatalystPalladium Acetate (Pd(OAc)₂)Catalyzes C-N bond formation in specific synthetic routes beilstein-journals.orgchemicalbook.com

Impact of Temperature and Reaction Time on Product Yields

Temperature and reaction time are interdependent parameters that must be carefully controlled to optimize product yields. vedantu.com Many acylation reactions with reactive acyl chlorides are vigorous and can be performed at room temperature or below to control the reaction rate. libretexts.orgijpsr.info For instance, the reaction of aniline with chloroacetyl chloride in THF using DBU as a base proceeds to high yields within 3-6 hours at room temperature. researchgate.net

In contrast, less reactive starting materials or catalyzed reactions may require elevated temperatures. vedantu.com A palladium-catalyzed synthesis of a related amide required heating at 120°C for 24 hours to achieve a high yield. chemicalbook.com Optimization studies show that both time and temperature are critical; for example, in certain microwave-assisted syntheses, reducing the reaction time from an optimized duration led to a significant drop in yield. ymerdigital.com The relationship between these factors is complex and often requires empirical determination for each specific reaction system.

Purification and Isolation Techniques for Research-Grade Compounds

After the synthesis is complete, the crude product must be purified to obtain a research-grade compound. Common techniques include filtration, washing, and recrystallization. ijpsr.infonih.gov

The initial workup often involves filtering the precipitated product and washing it with cold water to remove water-soluble byproducts and unreacted starting materials. ijpsr.info Recrystallization is a powerful technique for purifying solid compounds. google.com The choice of solvent is critical; the compound should be sparingly soluble at low temperatures but highly soluble at high temperatures. Ethanol (B145695) is frequently mentioned as a suitable recrystallization solvent for N-substituted chloroacetamides. ijpsr.infoekb.egresearchgate.net For instance, crude products can be recrystallized from 95% ethanol or aqueous methanol (B129727) to obtain pure crystals. ijpsr.info The purity of the final compound is typically verified by analytical methods such as measuring its melting point and using spectroscopic techniques like FTIR and NMR. ijpsr.infonih.gov

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions

The presence of a chlorine atom on the carbon alpha to the carbonyl group makes this position highly susceptible to nucleophilic attack.

The chloroacetyl group, correctly identified as a 2-chloro-N-phenylacetyl moiety, is the primary site of reactivity in 2-Chloro-N-phenylacetamide. The carbon atom bonded to the chlorine is electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. This electronic arrangement facilitates the displacement of the chloride ion by a wide range of nucleophiles.

Common nucleophiles that react with this moiety include amines, thiols, and alkoxides. For instance, the reaction with amines or anilines leads to the formation of N-substituted glycinamides. nih.govnih.gov Similarly, reaction with sulfur-based nucleophiles, such as 2-mercaptobenzimidazole (B194830) or sodium hydrogen chalcogenides, results in the formation of new carbon-sulfur bonds. nih.govacs.org These reactions are fundamental in the synthesis of more complex molecules where the acetamide (B32628) backbone is used as a scaffold. nih.gov

The substitution reaction at the alpha-chloro carbon proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org This is characterized by the direct attack of the nucleophile on the carbon atom, leading to a transition state where the nucleophile is forming a bond and the chloride ion is simultaneously breaking its bond.

Theoretical studies using Density Functional Theory (DFT) on structurally similar chloroacetanilide herbicides have provided quantitative insights into this reactivity. The activation free energies (ΔG‡) for the SN2 reaction with various nucleophiles have been calculated, demonstrating the facility of this substitution. The results indicate that sulfur-based nucleophiles are particularly effective. libretexts.org

Table 1: Calculated Activation Free Energies for SN2 Reactions of Chloroacetanilides with Various Nucleophiles in Water

NucleophileActivation Free Energy (kcal/mol)Reference
HS⁻~17-18 (Implied as most reactive) libretexts.org
S₂O₃²⁻~20 libretexts.org
Br⁻Lower than I⁻ (~10 kcal/mol difference) libretexts.org
I⁻Higher than Br⁻ libretexts.org

Hydrolytic Stability of the Amide Bond

The amide bond in 2-Chloro-N-phenylacetamide is notably stable and resistant to cleavage under neutral conditions. thieme-connect.com This stability is a general characteristic of amides, attributed to the resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which imparts a partial double bond character to the C-N bond. libretexts.org

However, hydrolysis to yield a carboxylic acid (chloroacetic acid) and an amine (aniline) can be achieved under more forceful conditions, typically by heating in the presence of strong acid or base. libretexts.orgthieme-connect.comnih.gov

Base-Catalyzed Hydrolysis : In a basic medium, a hydroxide (B78521) ion (OH⁻) directly attacks the carbonyl carbon in a nucleophilic addition step. nih.gov This forms a tetrahedral intermediate, which then collapses, expelling the amide anion (⁻NHR) as the leaving group. A final, rapid acid-base reaction occurs where the newly formed carboxylic acid protonates the amide anion, yielding a carboxylate salt and the neutral amine. libretexts.orgnih.gov

Oxidative Transformations of Aromatic Substituents

While the chloroacetyl moiety is the primary site for nucleophilic attack, the N-phenyl group can undergo oxidative transformations, particularly in biological or metabolic contexts. For chloroacetanilide herbicides, which are structurally related to 2-Chloro-N-phenylacetamide, a key metabolic pathway involves the oxidation of the aromatic ring. nih.govnih.gov

The typical oxidative transformation is hydroxylation of the phenyl ring, often at the para-position, mediated by enzymes such as cytochrome P450. nih.gov This initial hydroxylation can be followed by further oxidation to form reactive intermediates like quinone imines. nih.gov These oxidative processes are crucial for the detoxification and degradation of such compounds in environmental and biological systems. wisc.edu Direct chemical oxidation of the aniline (B41778) ring can also be achieved using strong oxidizing agents, which can lead to a variety of products, including polymeric materials. openaccessjournals.comresearchgate.net

Detailed Reaction Mechanisms for Acyl Chloride Formation

The synthesis of amides like 2-Chloro-N-phenylacetamide typically starts from an acyl chloride, not the other way around. However, understanding the formation of a related acyl chloride from its corresponding carboxylic acid provides context for the reactivity of carboxylic acid derivatives. A standard method for this transformation is the reaction of a carboxylic acid with thionyl chloride (SOCl₂). organic-chemistry.org

The mechanism proceeds as follows:

Nucleophilic Attack: The oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.

Leaving Group Departure: A chloride ion is expelled, forming a chlorosulfite intermediate.

Nucleophilic Acyl Substitution: The expelled chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.

Intermediate Collapse: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion. organic-chemistry.org

This process effectively converts the poor leaving group (-OH) of the carboxylic acid into the excellent leaving group (-Cl) of the acyl chloride, making it highly reactive toward nucleophiles like amines. organic-chemistry.org

Mechanistic Understanding of Amide Formation Reactions

The formation of 2-Chloro-N-phenylacetamide is a classic example of nucleophilic acyl substitution. youtube.com The most common laboratory synthesis involves the reaction of aniline (a primary amine) with chloroacetyl chloride (an acyl chloride). nih.gov

The mechanism is a two-step addition-elimination process:

Nucleophilic Addition: The nitrogen atom of aniline, with its lone pair of electrons, acts as a nucleophile and attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. nih.gov This breaks the pi bond of the carbonyl, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen. mdpi.com

Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbonyl double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as a leaving group. A final deprotonation step, often involving another molecule of the amine or a mild base, neutralizes the positive charge on the nitrogen, yielding the stable amide product, 2-Chloro-N-phenylacetamide, and a salt (e.g., anilinium chloride). nih.govmdpi.com

Table of Mentioned Compounds

Applications As Synthetic Intermediates and Building Blocks

Precursors in the Synthesis of Nitrogen-Containing Heterocyclic Systems

The reactivity of the chlorine atom in 2-Chloro-N-phenylacetamide makes it an excellent electrophile for reactions with nucleophilic nitrogen atoms, facilitating the construction of various nitrogen-containing heterocyclic compounds.

A significant application of 2-Chloro-N-phenylacetamide is in the synthesis of arylpiperazine derivatives, a class of compounds recognized for their diverse pharmacological activities, particularly on the central nervous system. nih.gov The synthesis involves the coupling of 2-Chloro-N-phenylacetamide with various substituted arylpiperazines.

The general synthetic route proceeds by reacting 2-Chloro-N-phenylacetamide with an appropriate arylpiperazine in a solvent like acetonitrile (B52724), in the presence of a base such as anhydrous potassium carbonate (K2CO3) and a catalytic amount of potassium iodide (KI). nih.gov The mixture is typically refluxed for several hours to ensure the completion of the reaction. nih.gov This nucleophilic substitution reaction, where the piperazine (B1678402) nitrogen displaces the chloride, yields the target 2-[4-(aryl substituted) piperazin-1-yl]-N-phenylacetamides in good yields, ranging from 45-66%. nih.gov

Reaction Scheme for Arylpiperazine Derivatives

Reactant 1 Reactant 2 Reagents Product

Table 1: General synthesis of arylpiperazine derivatives from 2-Chloro-N-phenylacetamide. nih.gov

2-Chloro-N-phenylacetamide and its analogues are instrumental in the synthesis of precursors for isoquinoline (B145761) alkaloids. researchgate.netekb.eg Isoquinolines are a large family of nitrogen-containing heterocyclic compounds with a wide range of biological activities. One synthetic strategy involves using a derivative, 2-chloro-N-((S)-1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, referred to as an isoquinoline precursor (IQP). researchgate.netekb.eg This precursor is designed based on the structure of papaverine, a benzylisoquinoline alkaloid, and can be cyclized to form a benzylisoquinoline ring system. researchgate.net

Furthermore, multicomponent reactions (MCRs) provide an efficient pathway to isoquinolin-2(1H)-yl-acetamides. researchgate.net While not starting directly from 2-Chloro-N-phenylacetamide, these advanced methods produce complex acetamide (B32628) structures that are key components of the final isoquinoline ring system, highlighting the importance of the acetamide scaffold in this area of synthesis. researchgate.net

Role in the Preparation of Organochalcogenide Compounds

2-Chloro-N-arylacetamides, including the phenyl derivative, serve as key starting materials for the synthesis of organochalcogenide compounds, specifically those containing selenium. ijpsr.info These compounds are of interest due to their potential biological activities. The synthesis involves the reaction of 2-chloro-N-phenylacetamide with a nucleophilic selenium reagent.

In a typical procedure, sodium hydrogen selenide (B1212193) (NaHSe), prepared in situ from selenium powder and sodium borohydride (B1222165) (NaBH4), is reacted with 2-chloro-N-phenylacetamide in an inert atmosphere. ijpsr.info This reaction leads to the formation of diorganyl selenide compounds, such as Bis-(N-phenylacetamide) selenide. ijpsr.info The reaction is a nucleophilic substitution where the selenide ion displaces the chlorine atom on the acetyl group of two molecules of the acetamide, linking them through a selenium atom. ijpsr.info

Synthesis of Bis-(N-phenylacetamide) selenide

Reactant Reagent Product Yield Melting Point

Table 2: Synthesis of a diorganyl selenide compound using 2-Chloro-N-phenylacetamide. ijpsr.info

Utilization in the Synthesis of Complex Amide Podands

Information regarding the specific utilization of 2-Chloro-N-phenylacetyl-acetamide in the synthesis of complex amide podands is not detailed in the reviewed research literature.

Building Blocks for Schiff Base Ligands and Thiazolidinone Derivatives

While direct synthesis of Schiff bases from 2-Chloro-N-phenylacetamide is not prominently featured, this compound and its derivatives are fundamental building blocks for synthesizing more complex heterocyclic systems like thiazolidinones. Thiazolidinones are a class of heterocyclic compounds known for a wide spectrum of biological activities.

The synthesis of thiazolidinone derivatives often involves multi-step reactions where an acetamide moiety, derived from a chloroacetamide precursor, is incorporated into the final heterocyclic ring. For instance, 2-(4-formylphenoxy)-N-substituted-phenyl-acetamide can be reacted with 4-thiazolidine-dione or rhodanine (B49660) moieties to produce complex thiazolidinone derivatives. This demonstrates the role of the N-phenylacetamide framework as a key structural component for building these larger, biologically relevant molecules. The initial chloroacetamide provides the necessary reactive handle to build the precursor required for the final cyclization step.

Intermediate in the Synthesis of Modified Acetamide Derivatives

The reactive nature of 2-Chloro-N-phenylacetamide makes it an ideal intermediate for the synthesis of a wide array of modified acetamide derivatives. The chlorine atom can be readily displaced by various nucleophiles, allowing for the attachment of diverse functional groups to the acetamide scaffold.

A notable example is the synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. In this synthesis, 2-chloro-N-phenylacetamide is reacted with 2-mercaptobenzimidazole (B194830) in a suitable solvent like ethanol (B145695) with a base such as triethylamine (B128534). The sulfur atom of the mercaptobenzimidazole acts as the nucleophile, displacing the chloride to form a new carbon-sulfur bond. This reaction is efficient, with reported yields in the range of 62–74%. Similarly, it is used to create precursors for thieno[2,3-b]pyridine (B153569) derivatives by reacting with 2-mercaptonicotinonitrile (B1308631) derivatives.

Examples of Modified Acetamide Derivatives

Starting Material Reagent Product
2-Chloro-N-phenylacetamide 2-Mercaptobenzimidazole 2-((1H-benzimidazol-2-yl)thio)-N-phenylacetamide

Table 3: Synthesis of modified acetamide derivatives from 2-Chloro-N-arylacetamides.

Spectroscopic and Structural Elucidation Studies

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Chloro-N-phenylacetamide displays several characteristic absorption bands that confirm its structure. A notable feature is the strong, sharp absorption band corresponding to the carbonyl (C=O) group of the secondary amide, which appears around 1671-1681 cm⁻¹. nih.govbioline.org.br The presence of the N-H group is confirmed by stretching and bending vibrations. The N-H stretching vibration appears as a series of sharp peaks in the region of 3145-3303 cm⁻¹. nih.gov Additionally, the N-H bending vibration (Amide II band) is observed around 1559 cm⁻¹. nih.gov Aromatic C=C stretching vibrations from the phenyl ring are typically seen at approximately 1605 cm⁻¹. nih.gov The aliphatic C-H stretching of the chloromethyl (-CH₂Cl) group is located around 2945 cm⁻¹. nih.gov Finally, the carbon-chlorine (C-Cl) bond shows a characteristic stretching absorption in the fingerprint region, around 762 cm⁻¹. nih.gov

Table 1: IR Spectral Data for 2-Chloro-N-phenylacetamide

Functional Group Vibration Type Wavenumber (cm⁻¹) Reference
N-H (Amide) Stretching 3303, 3209, 3145 nih.gov
C-H (Aromatic) Stretching ~3100-3000 nih.gov
C-H (Aliphatic, CH₂) Stretching 2945 nih.gov
C=O (Amide I) Stretching 1671 nih.gov
C=C (Aromatic) Stretching 1605 nih.gov
N-H (Amide II) Bending 1559 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for precise structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Chloro-N-phenylacetamide provides distinct signals for each type of proton in the molecule. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the most downfield signal is a singlet at approximately 9.95 ppm, which corresponds to the acidic proton of the secondary amide (N-H). nih.gov The protons on the phenyl ring typically appear in the aromatic region, with signals observed around 7.18 and 7.85 ppm. nih.gov A key signal is the singlet for the two protons of the methylene (B1212753) group (-CH₂), which is adjacent to both the chlorine atom and the carbonyl group. This electron-withdrawing environment shifts its resonance downfield to about 4.6 ppm. nih.gov

Table 2: ¹H NMR Spectral Data for 2-Chloro-N-phenylacetamide (in DMSO-d₆)

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration Reference
-NH- 9.95 Singlet 1H nih.gov
Ar-H 7.85 Doublet 2H nih.gov
Ar-H 7.18 Doublet 2H nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 2-Chloro-N-phenylacetamide, the spectrum would show a signal for the carbonyl carbon (C=O) in the range of 164-166 ppm. The carbons of the phenyl ring produce signals between approximately 120 and 138 ppm, with the ipso-carbon (the one attached to the nitrogen) being distinct from the ortho, meta, and para carbons. The carbon of the chloromethyl group (-CH₂Cl) is significantly shielded compared to the aromatic and carbonyl carbons, typically appearing around 43-45 ppm. The specific chemical shifts can vary slightly depending on the solvent used. nih.govlgcstandards.com

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-N-phenylacetamide

Carbon Type Predicted Chemical Shift (δ, ppm)
C=O (Amide) 164 - 166
C-ipso (Aromatic) 137 - 139
C-ortho/meta/para (Aromatic) 120 - 130

Distortionless Enhancement of Polarization Transfer (DEPT) Spectroscopy

  • A negative signal for the methylene (-CH₂Cl) carbon.
  • Positive signals for the methine carbons of the phenyl ring (ortho, meta, and para positions).
  • This technique is instrumental in confirming the assignments made in the standard ¹³C NMR spectrum. nih.gov

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

    Mass spectrometry is used to determine the molecular weight and to deduce the structure of a compound from its fragmentation pattern. The molecular weight of 2-Chloro-N-phenylacetamide is 169.61 g/mol. nih.govsigmaaldrich.com In the mass spectrum, the molecular ion peak (M⁺) is expected to appear as a pair of peaks due to the isotopic abundance of chlorine: one at m/z 169 (for the ³⁵Cl isotope) and another at m/z 171 (for the ³⁷Cl isotope), with a characteristic intensity ratio of approximately 3:1. chemguide.co.uk

    Fragmentation of the molecular ion provides further structural evidence. Key fragmentation pathways include:

  • Alpha-cleavage: The bond between the carbonyl group and the chloromethyl group can break, or the amide C-N bond can cleave.
  • Loss of a neutral molecule: Elimination of small, stable molecules like HCl can occur.
  • Commonly observed fragments would include the phenylamino (B1219803) cation [C₆H₅NH]⁺ at m/z 92 and the chloroacetyl cation [ClCH₂CO]⁺, which would also exhibit the 3:1 isotopic pattern at m/z 77 and 79.

    Table 4: Predicted Mass Spectrometry Fragmentation Data for 2-Chloro-N-phenylacetamide

    m/z Ion Identity Description
    169/171 [C₈H₈ClNO]⁺ Molecular ion peak (M⁺, M+2)
    120 [C₇H₆NO]⁺ Loss of CH₂Cl
    92 [C₆H₆N]⁺ Phenylamino fragment

    Ultraviolet-Visible (UV-Vis) Spectroscopy

    UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, which is related to its electronic transitions. The chromophore in 2-Chloro-N-phenylacetamide is the N-phenylacetamide moiety. This system gives rise to characteristic π → π* transitions. While specific spectral data for this exact compound is not widely published, analogous structures suggest that it would exhibit strong absorption bands in the UV region. Typically, substituted benzene (B151609) rings show a primary absorption band (E2 band) below 220 nm and a secondary, fine-structured band (B band) between 250-280 nm. The presence of the acetamide (B32628) substituent would influence the exact position (λmax) and intensity of these absorptions. Studies on similar compounds show that the solvent polarity can also affect the absorption maxima. ekb.egresearchgate.net

    Crystallographic Analysis and Solid State Chemistry

    X-ray Diffraction Studies for Determination of Molecular and Crystal Structures

    Single-crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of 2-Chloro-N-phenylacetamide. Analysis of the title compound, also known as N-phenylchloroacetamide (NPCA), reveals that it crystallizes in the monoclinic system. nih.govresearchgate.net The structure was determined using Mo Kα radiation at a temperature of 297(2) K. nih.gov

    The crystallographic data indicate that the unit cell contains four molecules (Z = 4). nih.govresearchgate.net These studies are often part of a broader investigation into how substitutions on both the phenyl ring and the acetamide (B32628) side chain affect the solid-state geometry of aromatic amides. nih.govresearchgate.net The precise determination of cell parameters and molecular geometry is achieved through refinement processes using software like SHELXL97, with hydrogen atoms typically placed in calculated positions and refined using a riding model. nih.govresearchgate.net

    Table 1: Crystal Data and Structure Refinement for 2-Chloro-N-phenylacetamide

    Parameter Value Reference
    Chemical Formula C₈H₈ClNO nih.gov
    Formula Weight 169.61 g/mol sigmaaldrich.com
    Crystal System Monoclinic nih.gov
    Space Group P2₁/c researchgate.net
    a (Å) 5.0623 (15) nih.gov
    b (Å) 18.361 (6) nih.gov
    c (Å) 9.115 (2) nih.gov
    β (°) 102.13 (3) nih.gov
    Volume (ų) 828.3 (4) nih.gov
    Z 4 nih.gov
    Temperature (K) 297 (2) nih.gov
    Radiation type Mo Kα nih.gov
    R-factor 0.036 nih.gov

    Conformations of the Amide Bond and Substituent Side Chains

    The conformation of the amide linkage and the chloroacetyl side chain is a key feature of the molecular structure of 2-Chloro-N-phenylacetamide. In the solid state, the molecule adopts a specific, stable conformation. The N-H and C=O bonds of the amide group are oriented anti to one another. nih.govresearchgate.net In contrast, the C-Cl and C=O bonds of the chloroacetyl side chain are positioned syn to each other. nih.govresearchgate.net This conformational arrangement is similar to that observed in related substituted acetanilides, such as 2-chloro-N-(2-chlorophenyl)-acetamide and 2-chloro-N-(3-methylphenyl)-acetamide. nih.govresearchgate.net

    Furthermore, the amide group (–NHCO–) is not coplanar with the phenyl ring. nih.govresearchgate.net There is a notable twist, with the dihedral angle between the plane of the amide group and the plane of the phenyl ring measured at 16.0 (8)°. nih.govresearchgate.net In derivatives like 2-chloro-N-(4-hydroxyphenyl)acetamide, the molecule is also non-planar, with a twist angle of 23.5 (2)° between the hydroxybenzene and acetamide groups. nih.gov

    Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

    The crystal structure of 2-Chloro-N-phenylacetamide is stabilized by a network of intermolecular hydrogen bonds. nih.govsigmaaldrich.com The primary interaction is a classic N-H···O hydrogen bond formed between the amide hydrogen (N-H) of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. nih.govresearchgate.net This interaction is crucial in directing the assembly of the molecules in the crystal lattice. nih.govresearchgate.net The geometry of this hydrogen bond has been precisely determined, with a D···A distance of 2.848 (5) Å and a D-H···A angle of 155°. researchgate.net

    In some substituted derivatives, other types of interactions can occur. For instance, in 2-chloro-N-(4-hydroxyphenyl)acetamide, the structure features not only N-H···O hydrogen bonds but also O-H···O contacts between the hydroxyl groups. nih.gov Additionally, intramolecular contacts, such as N-H···Cl and C-H···O, can help to stabilize the molecular conformation. nih.gov In N-methylated derivatives like 2-chloro-N-methyl-N-phenylacetamide, the absence of the amide hydrogen donor prevents the formation of these classic N-H···O hydrogen bonds. researchgate.net Instead, the crystal packing is stabilized by weaker intermolecular C-H···O interactions. researchgate.net

    Table 2: Hydrogen Bond Geometry for 2-Chloro-N-phenylacetamide

    D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°) Symmetry Code Reference
    N1—H1N···O1 0.86 2.05 2.848 (5) 155 x - 1/2, -y + 1/2, z - 1/2 researchgate.net

    Investigation of Crystal Packing and Supramolecular Assembly

    The intermolecular N-H···O hydrogen bonds are the primary driving force behind the supramolecular assembly of 2-Chloro-N-phenylacetamide. These interactions link the individual molecules into infinite one-dimensional chains. nih.govresearchgate.net Viewing the crystal packing down the b-axis reveals that these chains propagate along the nih.gov direction of the crystal lattice. nih.govresearchgate.net

    Influence of Substitutions on Solid-State Molecular Geometry

    The systematic study of substituted 2-Chloro-N-phenylacetamide derivatives reveals the significant influence of substituent type and position on the solid-state geometry. nih.govresearchgate.net

    Substituting the phenyl ring or the amide nitrogen alters key structural parameters, including molecular conformation and crystal packing. For example, while the N-H and C=O bonds remain anti in many derivatives, the orientation relative to ring substituents can change. nih.govnih.gov In 2-chloro-N-(2,4-dimethylphenyl)acetamide, the N-H bond conformation is syn to the ortho-methyl group. nih.gov This contrasts with the conformation in 2-chloro-N-(3-methylphenyl)acetamide, where the N-H bond is syn to the meta-methyl group.

    N-alkylation has a particularly dramatic effect. In 2-chloro-N-methyl-N-phenylacetamide, the dihedral angle between the acetamide plane and the benzene (B151609) ring increases to 87.07 (5)°. researchgate.net This near-perpendicular arrangement is substantially different from the 16.0 (8)° angle in the parent compound. nih.govresearchgate.netresearchgate.net This change, coupled with the loss of the primary N-H···O hydrogen bonding, leads to a completely different supramolecular assembly stabilized by weak C-H···O interactions. researchgate.net These comparisons demonstrate that even subtle chemical modifications can lead to profound changes in the solid-state architecture of these compounds. researchgate.net

    Computational Chemistry and Theoretical Investigations

    Molecular Docking Simulations for Ligand-Target Interactions

    Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as 2-Chloro-N-phenylacetamide, might interact with a biological target, typically a protein or enzyme.

    Research into the antifungal properties of 2-Chloro-N-phenylacetamide (referred to in one study as A1Cl) has utilized molecular docking to identify its likely mechanism of action. nih.gov In a study against clinical isolates of Candida tropicalis and Candida parapsilosis, docking simulations suggested that the compound's antifungal activity likely involves the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov This enzyme is crucial for the synthesis of nucleic acids and amino acids in the fungal cells. The docking results indicated a more favorable interaction with DHFR compared to another potential target, geranylgeranyltransferase-I. nih.gov

    In related studies on similar acetamide (B32628) structures, molecular docking has been used to predict binding to other important enzymes. For instance, derivatives of 2-chloro-N,N-diphenylacetamide were docked against cyclooxygenase (COX) enzymes to explore their potential as analgesic agents. orientjchem.org Similarly, phenylacetamide derivatives have been computationally screened against the monoamine oxidase A (MAO-A) receptor to evaluate their potential as antidepressants. nih.gov

    Table 1: Molecular Docking Results for 2-Chloro-N-phenylacetamide (A1Cl) and Related Compounds
    CompoundTarget EnzymePredicted ActivityKey Findings
    2-Chloro-N-phenylacetamide (A1Cl)Dihydrofolate reductase (DHFR)AntifungalIn silico studies suggest DHFR inhibition is the likely mechanism of action. nih.gov
    2-chloro-N,N-diphenylacetamide DerivativesCyclooxygenase (COX-1, COX-2)AnalgesicDocking was used to investigate binding sites and strengths related to analgesic response. orientjchem.org
    Phenylacetamide DerivativesMonoamine Oxidase A (MAO-A)AntidepressantDocking revealed interactions with the receptor active site through H-bonding and π–π stacking. nih.gov

    Quantum Chemical Calculations

    Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the electronic structure and reactivity of molecules.

    Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly useful for mapping the potential energy surface of a chemical reaction, which helps in understanding the reaction mechanism. By calculating the energies of reactants, products, and potential transition states, DFT can elucidate the most likely pathway a reaction will follow. mdpi.com

    A key aspect of mapping reaction pathways is the identification of transient structures, including intermediates and transition states. Computational methods like DFT are essential for characterizing these short-lived species that are often difficult or impossible to observe experimentally. mdpi.com For example, in studying cycloaddition reactions, calculations can identify distinct transition state structures (e.g., Z-TS1 and E-TS1) corresponding to different stereochemical outcomes. mdpi.com The calculated energy barriers for these transition states can predict which product isomer will be favored. mdpi.com The process involves locating saddle points on the potential energy surface, which correspond to the highest energy point along the reaction coordinate—the transition state.

    Electronic Structure Characterization through Computational Methods

    The electronic structure of a molecule dictates its chemical properties and reactivity. Computational methods are used to calculate key electronic parameters. A study on a closely related derivative, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, used DFT calculations to investigate its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

    The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is an indicator of chemical reactivity and stability. nih.gov

    For 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, the HOMO was found to be concentrated on the phenyl ring, the sulfur atom, and the amide group. nih.gov The LUMO was mainly located on the phenyl ring. nih.gov The electronic transition from HOMO to LUMO, corresponding to a π–π* transition, was calculated to be primarily responsible for the molecule's absorption spectrum. nih.gov

    Table 2: Calculated Electronic Properties for a 2-Chloro-N-phenylacetamide Derivative
    ParameterDescriptionFinding for 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide
    HOMO (Highest Occupied Molecular Orbital)Region of highest electron density; relates to electron-donating ability.Electron density is focused on the –C=C– group in the phenyl ring, the sulfur atom, S–CH₃, –NH=C and –C=O groups. nih.gov
    LUMO (Lowest Unoccupied Molecular Orbital)Region of lowest electron density; relates to electron-accepting ability.Electron density is mainly focused on the =C—C= group in the phenyl ring. nih.gov
    HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical reactivity.The transition from HOMO to LUMO is mainly responsible for the formation of the maximum wavelength at 250 nm. nih.gov

    Conformational Analysis via Theoretical Approaches

    Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Theoretical approaches, including quantum chemical calculations, are vital for this analysis. For derivatives of 2-Chloro-N-phenylacetamide, studies have shown that the amide functional group (–C(=O)NH–) typically adopts a trans conformation, with the four atoms being nearly coplanar. nih.gov This planarity facilitates the formation of intermolecular interactions, such as hydrogen bonding. nih.gov

    A conformational analysis of similar compounds, 2-Chloro-N-[2-((diphenylphosphoryl)methyl)phenyl]-acetamide and its thiophosphoryl analogue, was performed using dipole moment methods and quantum chemical calculations. researchgate.net These investigations explored the possibility of intramolecular hydrogen bond formation, such as between the P=O group and the amide hydrogen (P=O…HN). researchgate.net

    Experimental Validation of Computational Models and Predictions

    A crucial step in computational research is the experimental validation of its predictions. The theoretical findings for 2-Chloro-N-phenylacetamide and its analogues have been supported by laboratory experiments.

    The computational prediction that 2-Chloro-N-phenylacetamide (A1Cl) acts as an antifungal agent by inhibiting DHFR was validated by extensive in vitro and ex vivo testing. nih.gov The compound showed potent fungicidal activity against Candida species and was effective at inhibiting biofilm formation and reducing mature biofilm biomass. nih.gov The strong experimental antifungal effects lend significant support to the in silico hypothesis about its mechanism of action, marking A1Cl as a promising antifungal agent. nih.gov

    Similarly, studies on other acetamide derivatives have shown a strong correlation between computational predictions and experimental results. For example, the docking scores of certain 2-chloro-N,N-diphenylacetamide derivatives against COX enzymes were consistent with their measured analgesic activity in in-vivo models. orientjchem.org This alignment between computational and experimental data validates the use of these theoretical models as predictive tools in drug discovery.

    Q & A

    Q. What is a reliable synthetic protocol for preparing 2-Chloro-N-phenylacetamide and its derivatives?

    A common method involves refluxing 2-chloro-N-phenylacetamide derivatives with sodium azide (NaN₃) in a toluene:water (8:2) solvent system for 5–7 hours to synthesize intermediates like 2-azido-N-phenylacetamides. Reaction progress is monitored via TLC using hexane:ethyl acetate (9:1). Post-reaction, the product is isolated via crystallization (ethanol) or extraction (ethyl acetate) . For the parent compound, recrystallization from ethanol yields high-purity crystals suitable for structural studies .

    Q. How can crystallization conditions be optimized for 2-Chloro-N-phenylacetamide to obtain single crystals for X-ray analysis?

    Slow evaporation from ethanol is effective. The compound forms colorless prisms with well-defined hydrogen-bonded networks, critical for resolving molecular geometry. Key parameters include controlled temperature and solvent purity to avoid twinning or disorder .

    Q. What safety precautions are recommended when handling 2-Chloro-N-phenylacetamide?

    Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Waste must be segregated and disposed via certified hazardous waste services. Contaminated solvents (e.g., toluene, ethyl acetate) require proper containment .

    Q. How is reaction progress monitored during derivatization of 2-Chloro-N-phenylacetamide?

    Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) is standard. For azide derivatives, spot disappearance of the starting material (Rf ~0.5–0.7) confirms completion. Advanced techniques like HPLC or in-situ IR spectroscopy may supplement TLC for real-time analysis .

    Advanced Research Questions

    Q. What methodologies are employed to resolve contradictions in reported dihedral angles of 2-Chloro-N-phenylacetamide derivatives?

    Discrepancies in side-chain conformations (e.g., syn vs. anti C–Cl/C=O orientations) arise from substituent effects. Comparative X-ray crystallography using SHELXL for refinement (e.g., comparing derivatives with 3-methylphenyl vs. 2-chlorophenyl groups) clarifies steric/electronic influences. Hydrogen-bonding networks (N–H⋯O) also stabilize specific conformations .

    Q. How does hydrogen bonding influence the solid-state packing of 2-Chloro-N-phenylacetamide?

    Infinite chains along the [101] axis form via N–H⋯O interactions (2.00–2.10 Å), with amide-phenyl dihedral angles ~16°. Synchrotron data at high resolution (d-spacing <0.8 Å) can reveal subtle deviations, while Hirshfeld surface analysis quantifies intermolecular contacts .

    Q. What computational tools are recommended for refining crystal structures of 2-Chloro-N-phenylacetamide derivatives?

    SHELX programs (SHELXL for refinement, SHELXS for solution) remain gold standards. For macromolecular analogs, SHELXPRO interfaces with CCP4 suites. WinGX integrates data processing and validation, critical for resolving twinning or disorder in halogen-substituted analogs .

    Q. How can 2-Chloro-N-phenylacetamide serve as a precursor for bioactive compounds?

    Reaction with triazole derivatives under POCl₃ yields aminotriazolothiadiazines with antimicrobial activity. Structure-activity relationships (SAR) are established via substituent variation at the phenyl ring, guided by NMR and mass spectrometry .

    Q. What experimental strategies address challenges in synthesizing halogenated derivatives (e.g., 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide)?

    Use dichloromethane/triethylamine as a mild base for coupling with aromatic amines. Microwave-assisted synthesis reduces reaction time (30–60 mins vs. 5–7 hours). Purity is confirmed via HPLC-MS, with Cl/F substituents analyzed by XPS or ¹⁹F NMR .

    Data Contradiction and Analytical Considerations

    Q. How should researchers reconcile conflicting reports on the syn/anti orientation of C–Cl and C=O bonds?

    Synclinal orientations (e.g., in 2-chloro-N-(3-methylphenyl)acetamide) are stabilized by steric hindrance, while antiperiplanar geometries arise in bulkier analogs. Variable-temperature crystallography (100–300 K) probes thermal motion effects. DFT calculations (B3LYP/6-311+G*) model conformational energy differences .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.